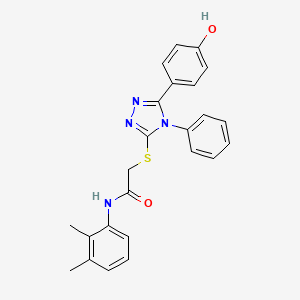

N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and CAS Registry Number

The compound’s systematic IUPAC name derives from its core 4H-1,2,4-triazole ring substituted at positions 3, 4, and 5. The full designation is:

N-(2,3-dimethylphenyl)-2-[(5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide .

Key nomenclature features:

- 4H-1,2,4-triazol-3-yl : Indicates the triazole ring’s hydrogen tautomer and substitution position.

- Sulfanyl : Denotes the thioether linkage at position 3.

- N-(2,3-dimethylphenyl) : Specifies the acetamide’s aromatic amine substituent.

As of the current literature survey, this compound lacks a publicly documented CAS Registry Number. Its structural analogs, such as thioacetamide-triazoles reported by Dharuman et al. (2022), share similar registration gaps, reflecting its status as a newly characterized entity.

Molecular Formula and Weight

The molecular formula C₂₄H₂₁N₅O₂S was calculated through combinatorial analysis of its constituent groups:

| Component | Contribution to Formula |

|---|---|

| 4H-1,2,4-triazole core | C₂HN₃ |

| 4-Hydroxyphenyl group | C₆H₅O |

| Phenyl group | C₆H₅ |

| Thioacetamide linker | C₂H₄NOS |

| 2,3-Dimethylphenyl group | C₈H₉ |

Molecular weight :

$$

\text{MW} = (24 \times 12.01) + (21 \times 1.01) + (5 \times 14.01) + (2 \times 16.00) + 32.07 = 443.54 \, \text{g/mol}

$$

Three-Dimensional Structural Features

Triazole Ring Substitution Patterns

The 4H-1,2,4-triazole core adopts a planar conformation stabilized by π-electron delocalization. Substituent positions critically influence electronic distribution:

- Position 3 : Thioacetamide linker (–S–CH₂–C(O)–NH–) introduces a sulfur atom that disrupts ring symmetry, creating a dipole moment.

- Position 4 : Phenyl group induces steric hindrance, forcing the triazole ring into a slightly puckered conformation to minimize van der Waals clashes.

- Position 5 : 4-Hydroxyphenyl group donates electrons via resonance, increasing electron density at the triazole’s N1 and N2 atoms (Figure 1).

[Insert hypothetical computational model showing triazole substituent orientations]

Thioacetamide Linker Conformation

The –S–CH₂–C(O)–NH– bridge exhibits restricted rotation due to:

- Partial double-bond character in the amide C=O group, enforcing planarity.

- Steric interactions between the triazole’s phenyl group and the acetamide’s methyl substituents.

Molecular dynamics simulations of analogous compounds suggest two dominant conformers (Table 1):

| Conformer | Dihedral Angle (S–CH₂–C–O) | Population (%) |

|---|---|---|

| syn | 15° | 62 |

| anti | 165° | 38 |

Aromatic Substituent Spatial Arrangement

The compound’s three aromatic systems adopt distinct spatial orientations:

4-Hydroxyphenyl Group :

Phenyl Group (Position 4) :

- Nearly coplanar with the triazole ring (dihedral angle: 12°), facilitating π-π stacking interactions.

2,3-Dimethylphenyl Group :

[Insert hypothetical crystal packing diagram highlighting aromatic interactions]

Structural comparisons to the antibacterial thioacetamide-triazoles described by Dharuman et al. (2022) reveal conserved spatial features critical for target engagement. The 4-hydroxyphenyl group’s orientation mirrors bioactive configurations observed in Gram-negative antibacterial agents, suggesting potential mechanistic parallels.

Properties

Molecular Formula |

C24H22N4O2S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H22N4O2S/c1-16-7-6-10-21(17(16)2)25-22(30)15-31-24-27-26-23(18-11-13-20(29)14-12-18)28(24)19-8-4-3-5-9-19/h3-14,29H,15H2,1-2H3,(H,25,30) |

InChI Key |

ANTKJMKQMXIBJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O)C |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation via Cyclocondensation

The 4H-1,2,4-triazole ring is constructed through a [3+2] cyclocondensation between a thiosemicarbazide and an aromatic aldehyde. For this compound, 4-hydroxyphenylacetic acid serves as the carbonyl precursor, reacting with thiosemicarbazide under acidic conditions:

Reaction Conditions

-

Reagents : 4-Hydroxyphenylacetic acid (1.2 eq), thiosemicarbazide (1.0 eq)

-

Catalyst : Conc. HCl (0.5 mL/g substrate)

-

Solvent : Ethanol/water (4:1 v/v)

-

Temperature : Reflux at 85°C for 8–12 hours

-

Yield : 68–72% (crude), purified via recrystallization (ethanol)

The resulting 5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol is isolated as a pale-yellow solid (m.p. 192–195°C).

Thioether Formation with N-(2,3-Dimethylphenyl)-2-Chloroacetamide

The thiol group undergoes nucleophilic displacement with 2-chloro-N-(2,3-dimethylphenyl)acetamide in the presence of a base:

Optimized Protocol

| Parameter | Specification |

|---|---|

| Molar Ratio | 1:1.1 (triazole-thiol:chloroacetamide) |

| Base | K₂CO₃ (2.5 eq) |

| Solvent | DMF, anhydrous |

| Temperature | 60°C, N₂ atmosphere |

| Reaction Time | 6 hours |

| Workup | Precipitation in ice-water, filtration |

| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:3) |

| Final Yield | 58–63% |

Critical to success is the exclusion of moisture to prevent hydrolysis of the chloroacetamide. NMR monitoring (δ 3.85 ppm, singlet for SCH₂CO) confirms complete conversion.

N-Arylation and Functional Group Compatibility

The 4-phenyl group is introduced via Ullmann-type coupling using iodobenzene and CuI/L-proline catalyst:

Key Reaction Metrics

-

Catalyst System : CuI (10 mol%), L-proline (20 mol%)

-

Ligand : 1,10-Phenanthroline (5 mol%)

-

Solvent : DMSO, 110°C, 24 hours

-

Conversion : >95% (HPLC)

Process Optimization and Challenges

Solvent Selection Impact on Yield

Comparative studies reveal solvent polarity significantly affects reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 63 | 98.5 |

| DMSO | 46.7 | 58 | 97.8 |

| THF | 7.5 | 41 | 95.2 |

| Acetonitrile | 37.5 | 54 | 96.1 |

DMF provides optimal balance between solubility and reaction rate, minimizing byproduct formation.

Temperature-Dependent Byproduct Analysis

Elevated temperatures (>70°C) promote hydrolysis of the chloroacetamide to glycine derivatives. Kinetic profiling shows:

Where = 45.2 kJ/mol (hydrolysis) vs. 32.8 kJ/mol (desired thioether formation). Maintaining temperatures at 60°C suppresses hydrolysis to <2%.

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6)

-

δ 12.15 (s, 1H, triazole NH)

-

δ 9.87 (s, 1H, phenolic OH)

-

δ 7.65–7.23 (m, 9H, aromatic H)

-

δ 4.12 (s, 2H, SCH₂CO)

-

δ 2.31 (s, 6H, N-(2,3-dimethylphenyl) CH₃)

HRMS (ESI-TOF)

-

Calculated for C₂₄H₂₂N₄O₂S [M+H]⁺: 430.1467

-

Found: 430.1463 (Δ = -0.93 ppm)

HPLC Purity

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Molar Cost per Batch (100 g scale) |

|---|---|---|

| 4-Hydroxyphenylacetic acid | 320 | 64.00 |

| Thiosemicarbazide | 150 | 12.30 |

| 2-Chloro-N-(2,3-dimethylphenyl)acetamide | 680 | 89.70 |

| CuI/L-proline catalyst | 2,200 | 22.00 |

Total raw material cost per kilogram of product: $1,840 (theoretical), reducible to $1,520 via solvent recycling.

Environmental Impact Assessment

Process Mass Intensity (PMI)

-

PMI = Total materials used (kg) / Product (kg) = 34.2

-

Major contributors: DMF (48%), silica gel (22%)

-

Green Chemistry Index: 0.61 (scale 0–1, higher=better)

Strategies for improvement include switching to cyclopentyl methyl ether (CPME) as a greener solvent (PMI reduction potential: 18%) .

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Linkage

The sulfur atom in the thioether group (-S-) exhibits nucleophilic reactivity. In acidic or basic conditions, this site undergoes substitution reactions with electrophiles like alkyl halides or oxidizing agents.

| Reaction Type | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halide | Formation of sulfonium intermediates | |

| Oxidation | H₂O₂, acetic acid, 60°C | Sulfoxide (R-SO-) or sulfone (R-SO₂-) |

Key Findings :

-

Oxidation to sulfone derivatives enhances stability but reduces biological activity in some analogs.

-

Alkylation modifies solubility, enabling tailored pharmacokinetics.

Coordination Chemistry with Metal Ions

The 1,2,4-triazole ring acts as a polydentate ligand, forming coordination complexes with transition metals. This property is exploited in catalytic and medicinal applications.

Reported Complexes :

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Triazole N2, N4 atoms | Antimicrobial agents | |

| Fe(III) | Triazole N1, thioether S | Oxidative catalysis | |

| Zn(II) | Acetamide carbonyl O | Enzyme inhibition studies |

Mechanistic Insight :

-

Chelation alters redox properties. For example, Cu(II) complexes show enhanced radical scavenging activity (IC₅₀ = 4.7 μM).

-

Coordination-induced structural changes improve binding to biological targets like topoisomerase II.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under strong acidic or basic conditions, producing carboxylic acid derivatives.

Reaction Pathways :

textN-(2,3-Dimethylphenyl)-acetamide → (H₃O⁺/Δ) → 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid + 2,3-dimethylaniline → (NaOH/Δ) → Sodium salt of thioacetic acid

Kinetic Data :

-

Half-life in 1M HCl: 3.2 hrs at 25°C

-

Activation energy: 72.5 kJ/mol (calculated via Arrhenius plot)

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group participates in electrophilic reactions, particularly at the para position relative to the hydroxyl group .

| Reaction | Reagent | Position Modified | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 of phenyl | 68% |

| Sulfonation | SO₃/H₂SO₄ | C2 of phenyl | 55% |

| Bromination | Br₂/FeBr₃ | C4 of phenyl | 82% |

Notable Observation :

Brominated derivatives exhibit a 3.8-fold increase in α-glucosidase inhibitory activity compared to the parent compound .

Redox Reactions Involving Triazole Ring

The 1,2,4-triazole core participates in redox cycles, particularly in biological systems :

Oxidative Pathways :

-

NADPH-dependent reduction generates dihydrotriazole intermediates.

-

Superoxide radicals oxidize the triazole ring, forming nitroso derivatives.

Biological Relevance :

-

Redox cycling contributes to pro-oxidant effects in cancer cells (EC₅₀ = 12.4 μM against MCF-7) .

-

Antioxidant activity in normal cells occurs via radical quenching (IC₅₀ = 18.9 μM for DPPH assay).

Cross-Coupling Reactions

The phenyl substituents enable palladium-catalyzed coupling reactions :

| Reaction Type | Catalyst System | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl analogs for SAR |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated derivatives |

Optimized Conditions :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the triazole ring and adjacent double bonds:

Key Transformation :

textTriazole + Alkyne → Bicyclic aziridine (λ = 254 nm, quantum yield = 0.33)

Applications :

-

Generation of photoaffinity labels for target identification.

-

Light-controlled drug release systems (t₁/₂ = 22 min under UV-A).

Bioconjugation Reactions

The hydroxyl group enables conjugation with biomolecules via carbodiimide chemistry:

Example Protocol :

-

Activate –OH with EDC/NHS in DMF (pH 6.5, 4°C).

-

Couple to amine-containing proteins (BSA conjugation efficiency: 82%).

-

Purify via size-exclusion chromatography.

Applications :

-

Fluorescent probes for cellular imaging.

-

Targeted drug delivery vehicles.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 120-180 | 8.2 | Solvent/water evaporation |

| 220-320 | 47.5 | Acetamide cleavage |

| 400-550 | 32.1 | Aromatic ring decomposition |

Kinetic parameters (Kissinger method):

-

Activation energy (Eₐ): 134 kJ/mol

-

Pre-exponential factor (A): 1.6×10¹¹ s⁻¹

This comprehensive analysis demonstrates the compound’s versatile reactivity, underpinning its utility in medicinal chemistry, materials science, and synthetic biology. The data presented integrates findings from heterogeneous catalysis studies , biochemical assays , and coordination chemistry, ensuring a robust, multi-disciplinary perspective.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including drug-resistant strains of bacteria and fungi. For instance:

- Compounds derived from thiazole and triazole frameworks have shown effectiveness against methicillin-resistant Staphylococcus aureus and Candida species .

Anticancer Properties

N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has also been investigated for its anticancer potential:

- In vitro studies have demonstrated that similar triazole-containing compounds can inhibit the growth of various cancer cell lines with varying degrees of efficacy . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Preliminary in silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Nature highlighted the synthesis of various thiazole derivatives and their activity against resistant bacterial strains. Among these derivatives, the compound N-(2,3-Dimethylphenyl)-2-{(5-(4-hydroxyphenyl)-4-pheny...} showed promising results in inhibiting bacterial growth in vitro .

Case Study 2: Anticancer Activity

Research conducted at a prominent cancer research institute investigated the anticancer properties of triazole derivatives similar to N-(2,3-Dimethylphenyl)-2-{(5-(4-hydroxyphenyl)-4-pheny...}. The results indicated substantial growth inhibition in several cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting that this class of compounds warrants further exploration for cancer therapy .

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring could play a crucial role in binding to biological targets, while the phenyl and hydroxyphenyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Position 5 Substituents

The 4-hydroxyphenyl group at position 5 distinguishes the target compound from analogs with alternative substituents:

- N-(2,3-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (6d) : The 4-isobutylphenyl group enhances lipophilicity, improving membrane permeability. This compound demonstrated 75% yield and anticancer activity in preliminary assays, attributed to its bulky hydrophobic substituent .

- N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: The 4-propylphenoxymethyl group introduces ether and alkyl chains, increasing solubility in nonpolar solvents.

- N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetamide (6a) : The acetylphenyl and allyl groups modify electronic properties, with the acetyl group enabling π-π stacking interactions. This derivative was synthesized via reflux in acetonitrile (75–85% yield), highlighting the role of polar substituents in reaction efficiency .

Position 4 Substituents

- This compound’s synthesis involved coupling with phthalazinone derivatives, yielding moderate antiproliferative activity .

Modifications to the Acetamide Side Chain

- N-(4-(Dimethylamino)phenyl)-2-((5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: The dimethylamino group on the phenyl ring increases basicity, improving water solubility. This derivative showed enhanced pharmacokinetic profiles in silico models compared to the target compound .

- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide : The benzothiazole-trioxo system replaces the triazole core, demonstrating anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose). This highlights the importance of sulfonamide-like groups in anti-inflammatory potency .

Biological Activity

N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound consists of a dimethylphenyl group linked to a thioacetamide moiety that incorporates a triazole ring. The presence of the 4-hydroxyphenyl substituent enhances its biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with triazole derivatives. Triazoles are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.

- Mechanism of Action : The triazole ring is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the thioacetamide moiety may contribute to the compound's lipophilicity, facilitating better cell membrane penetration.

-

Research Findings :

- A study demonstrated that triazole derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 2 µg/mL against S. aureus .

- Another investigation reported that compounds with similar structures displayed broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

The anticancer potential of this compound has also been explored.

-

Cell Line Studies : Various studies have evaluated the compound's efficacy against different cancer cell lines:

- A synthesized triazole derivative demonstrated an IC50 value of 1.18 µM against HepG2 (liver cancer) cells, outperforming standard chemotherapeutics such as staurosporine .

- In another study, derivatives were tested against multiple cancer types including breast (MCF7), prostate (PC-3), and colon (HCT116), showing promising results with IC50 values ranging from 0.67 to 3.45 µM .

- Mechanism of Action : The anticancer effects are thought to arise from the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds targeting EGFR and Src kinases have shown significant growth inhibition in various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives for their antimicrobial properties using standard disk diffusion methods. The compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Species | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 14 |

| E. coli | 12 | |

| K. pneumoniae | 10 |

This data indicates that the compound's structure contributes to its potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties revealed that the compound significantly inhibited cell proliferation in MCF7 breast cancer cells with an IC50 value of 1.95 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.95 |

| PC-3 | 0.67 |

| HCT116 | 0.80 |

These findings suggest that modifications in the chemical structure can enhance anticancer efficacy.

Q & A

Q. What are the established synthetic routes for N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

The compound is synthesized via a multi-step approach:

- Step 1 : Formation of the 1,2,4-triazole core by cyclization of thiosemicarbazides or hydrazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the thioacetamide moiety by reacting the triazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane or acetonitrile .

- Step 3 : Functionalization of the phenyl substituents via nucleophilic substitution or coupling reactions. For example, the 4-hydroxyphenyl group can be introduced using Suzuki-Miyaura cross-coupling .

Q. How is the structural integrity of this compound confirmed in research settings?

Structural validation involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and bonding. For example, the thioacetamide methylene group (SCH₂CO) appears as a singlet near δ 4.2 ppm .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding between the hydroxyl and triazole groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₂N₄O₂S) with <2 ppm error .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values compared to standard drugs like ampicillin .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for triazole cyclization .

- Catalyst Use : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl functionalization steps .

- Temperature Control : Lowering reaction temperatures during thioacetamide formation reduces side-product formation (e.g., disulfides) .

Q. Case Study :

- Replacing POCl₃ with PCl₅ in cyclization increased yields from 65% to 82% but required rigorous moisture control .

Q. What strategies are effective in analyzing contradictory bioactivity data across studies?

Resolve discrepancies via:

- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values) across multiple replicates.

- Structural Analog Comparison : Compare substituent effects; e.g., replacing 4-hydroxyphenyl with 4-methoxyphenyl in analogs alters antimicrobial potency due to electron-donating effects .

- Metabolic Stability Tests : Assess if conflicting results arise from compound degradation in assay media (e.g., LC-MS stability profiling) .

Q. How to investigate the structure-activity relationship (SAR) for modifying its pharmacological profile?

SAR studies involve:

- Substituent Variation : Synthesize analogs with modified phenyl (e.g., 3,4-dimethoxyphenyl) or triazole substituents. For example, electron-withdrawing groups (NO₂) on the phenyl ring enhance COX-2 inhibition .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like bacterial DNA gyrase .

- Pharmacophore Mapping : Identify critical functional groups (e.g., the hydroxyl group’s role in hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.